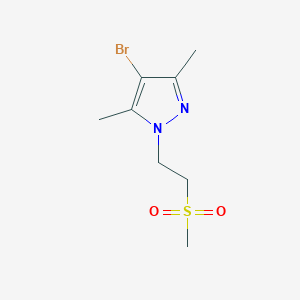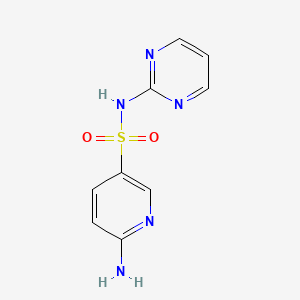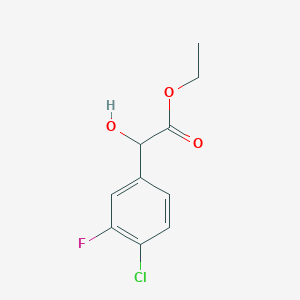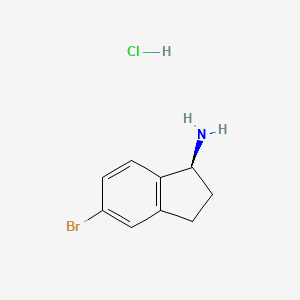
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Übersicht
Beschreibung
The compound is a derivative of indenamine, which is a type of organic compound known as an arylamine, characterized by an indene (a polycyclic aromatic hydrocarbon) attached to an amine group . The “5-bromo” indicates the presence of a bromine atom on the 5th carbon of the indene ring. The “hydrochloride” suggests it’s a salt formed by the reaction of the amine group with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of an indene ring system with a bromine atom at the 5th position and an amine group attached to the 2nd and 3rd carbon atoms of the indene .Chemical Reactions Analysis
Amines, including arylamines, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts . The presence of the bromine atom might also allow for reactions at that position.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an arylamine, it would likely have basic properties due to the presence of the amine group . The bromine atom might influence its reactivity and the hydrochloride salt form could affect its solubility .Wissenschaftliche Forschungsanwendungen
Catalyzed Amination : Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the catalyzed amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, to yield high-quality amination products. This indicates potential applications in the synthesis of complex organic compounds (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Synthesis of Fluorescent Probes : Lingling Li et al. (2008) worked on forming water-soluble BODIPY derivatives. They used various functional groups, including amines, to create highly fluorescent probes in aqueous environments. This research indicates the potential application of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride in the development of fluorescent probes for biological and chemical sensing applications (Lingling Li et al., 2008).
CO2 Capture : Eleanor D. Bates et al. (2002) highlighted the use of 1-butyl imidazole with 3-bromopropylamine hydrobromide to create an ionic liquid capable of capturing CO2. This research suggests the potential application of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride in environmental applications, particularly in carbon capture technologies (Eleanor D. Bates et al., 2002).
Synthetic Building Blocks : Ángel Cores et al. (2016) discussed the use of primary amines, including 3-bromopropylamine hydrobromide, in the synthesis of 2-pyrrolin-5-ones, which can be used as building blocks in various synthetic applications, including in pharmaceutical research (Ángel Cores et al., 2016).
Organic Synthesis : Andreas Westerlund et al. (2001) investigated 1-Bromo-3-buten-2-one as a building block in organic synthesis. The reaction with primary amines, such as 3-bromopropylamine hydrobromide, yielded aza-heterocycles, indicating the utility of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride in the creation of complex organic compounds (Andreas Westerlund et al., 2001).
Fluorescent Analogs for Sensor Technology : P. Charles et al. (1995) developed a dye-labeled analog of polychlorinated biphenyls using 3-bromopropylamine hydrobromide. This research suggests potential applications in sensor technology, particularly in the development of fluorescent analogs for detecting environmental contaminants (P. Charles et al., 1995).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGQSSHHFWJLAI-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC(=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723302 | |
| Record name | (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | |
CAS RN |
916210-93-0 | |
| Record name | (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



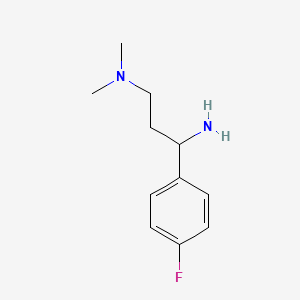
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)
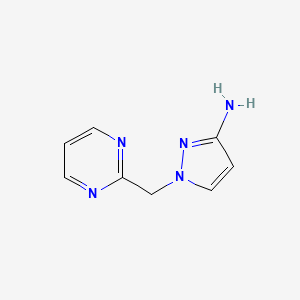

![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)
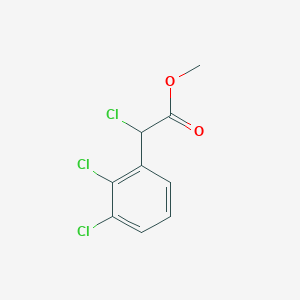
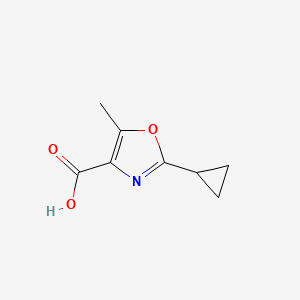

![3-Bromo-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1527476.png)
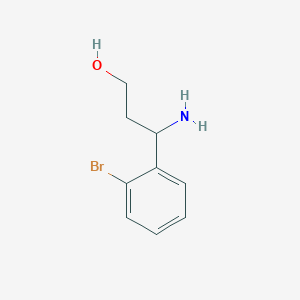
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)
